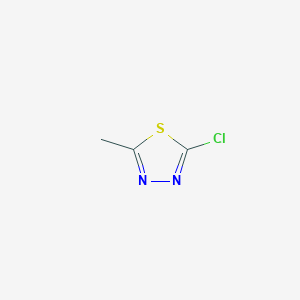
2-Chloro-5-methyl-1,3,4-thiadiazole
Descripción general
Descripción
2-Chloro-5-methyl-1,3,4-thiadiazole is a chemical compound with the CAS Number: 53645-94-6. It has a molecular weight of 134.59 . The IUPAC name for this compound is 2-chloro-5-methyl-1,3,4-thiadiazole .
Molecular Structure Analysis
The molecular formula of 2-Chloro-5-methyl-1,3,4-thiadiazole is C3H3ClN2S . The SMILES string representation is CC1=NN=C(S1)Cl .Physical And Chemical Properties Analysis
2-Chloro-5-methyl-1,3,4-thiadiazole has a density of 1.4±0.1 g/cm3, a boiling point of 221.5±23.0 °C at 760 mmHg, and a flash point of 87.7±22.6 °C . Its molar refractivity is 30.5±0.3 cm3, and it has a polar surface area of 54 Å2 .Aplicaciones Científicas De Investigación
Application
1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . They have been tested against various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .
Method of Application
The 1,3,4-thiadiazolyl derivatives were synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials .
Results
The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
2. Anticancer Agents
Application
Some 1,3,4-thiadiazole derivatives have been synthesized and tested for their cytotoxic activities against MCF-7 cancer and RPE-1 human cell lines .
Results
The results of the cytotoxic activities were not specified in the source .
3. Anticonvulsant Agents
Application
1,3,4-thiadiazole derivatives have been studied for their potential as anticonvulsant agents .
Results
The results of the anticonvulsant activities were not specified in the source .
4. Industrial Processes
Application
1,3,4-thiadiazole derivatives are used in various industrial processes, including the production of glue, detergents, paints, and fuels .
Results
The results of these industrial applications were not specified in the source .
5. Antituberculosis Agents
Application
1,3,4-thiadiazole derivatives have been studied for their potential as antituberculosis agents .
Results
The results of the antituberculosis activities were not specified in the source .
6. Antiviral Agents
Application
Some 1,3,4-thiadiazole derivatives have been synthesized and tested for their antiviral activities .
Results
The results of the antiviral activities were not specified in the source .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), and P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor) .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S/c1-2-5-6-3(4)7-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLGMBJDQYRJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513903 | |
| Record name | 2-Chloro-5-methyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methyl-1,3,4-thiadiazole | |
CAS RN |
53645-94-6 | |
| Record name | 2-Chloro-5-methyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-methyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






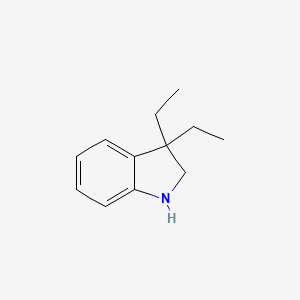

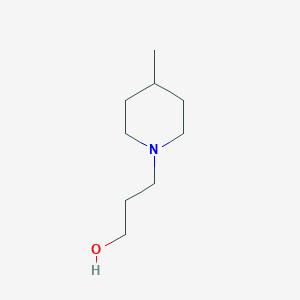
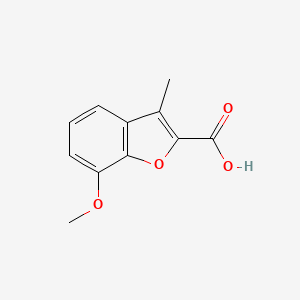
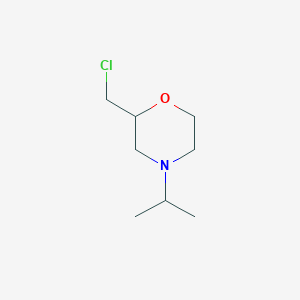
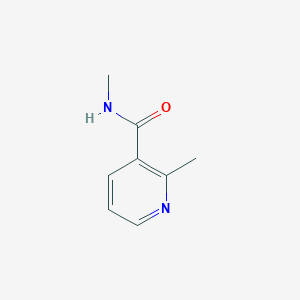
![2-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1355006.png)
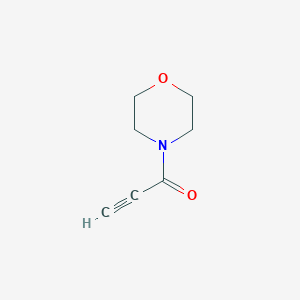
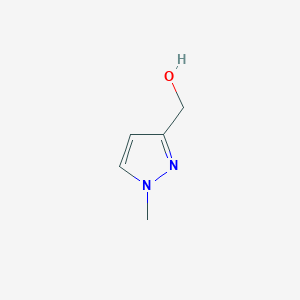
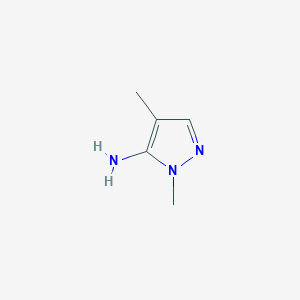
![[(3-Methylphenyl)amino]acetic acid](/img/structure/B1355013.png)